Smurf1-IN-A01

描述

准备方法

合成路线和反应条件

反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化 .

工业生产方法

“A01”的工业生产涉及将实验室合成方法扩展到更大的反应器中。 这包括优化反应条件以提高产量和纯度,以及实施色谱等纯化技术以分离最终产物 .

化学反应分析

反应类型

“A01”会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 .

主要产品

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成氧化衍生物,而还原可能会生成氢化化合物 .

科学研究应用

Scientific Research Applications

The applications of Smurf1-IN-A01 span multiple scientific disciplines, particularly in chemistry , biology , and medicine . Below are some detailed insights into its uses:

Chemistry

- Ubiquitin Ligase Activity : A01 is utilized as a tool to study the activity of ubiquitin ligases, particularly in understanding the mechanisms of protein degradation and cellular regulation. This has implications in drug design and biochemical assays aimed at targeting similar pathways.

Biology

- Enhancement of BMP Signaling : Research indicates that A01 enhances BMP signaling, promoting osteoblastic activity which is vital for bone formation and repair. This application is particularly important in the context of osteoporosis and other bone-related diseases .

- Cellular Mechanisms : A01 has been shown to inhibit epithelial-mesenchymal transition (EMT) in cancer cells by modulating the Smad signaling pathway, thus potentially reducing cancer metastasis .

Medicine

- Therapeutic Potential : The compound is being explored for its potential in treating conditions related to bone health, such as osteoporosis, as well as various cancers. Its ability to inhibit Smurf1 activity may lead to the stabilization of tumor suppressor proteins that are otherwise targeted for degradation .

- Retinal Health : In studies involving animal models, A01 demonstrated protective effects against oxidative stress-induced retinal injuries, suggesting its potential for treating age-related macular degeneration .

Case Study 1: Fibrotic Cataract

A study investigated the role of A01 in fibrotic cataract progression using a mouse model. The results indicated that administration of A01 inhibited anterior subcapsular cataract formation by reducing cell proliferation and migration associated with EMT. The findings suggest that targeting Smurf1 could be a novel therapeutic strategy for managing fibrotic cataracts .

Case Study 2: Cancer Metastasis

In breast cancer research, A01 was shown to decrease estrogen receptor alpha levels in cancer cell lines, implicating its role in modulating hormone signaling pathways that contribute to cancer progression. This highlights its potential utility in developing targeted therapies for hormone-responsive cancers .

Case Study 3: Retinal Protection

In an experimental model of retinal degeneration, A01 was injected into the vitreous cavity and demonstrated significant protective effects against acute retinal injury. The compound's ability to inhibit Smurf1 helped maintain retinal structure and reduce inflammation, showcasing its therapeutic promise in ocular diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Ubiquitin ligase studies | Tool for studying protein degradation pathways |

| Biology | BMP signaling enhancement | Promotes osteoblastic activity; inhibits EMT |

| Medicine | Treatment of osteoporosis and cancer | Potential therapeutic agent; stabilizes tumor suppressors |

| Ocular Health | Retinal protection | Alleviates oxidative stress injuries in retinal cells |

作用机制

“A01”通过抑制Smurf1 E3泛素连接酶发挥作用,Smurf1 E3泛素连接酶参与Smad 1/5蛋白的降解。 通过阻止这种降解,“A01”增强了骨形态发生蛋白信号传导,导致成骨活性增加 . 分子靶标包括Smurf1蛋白和Smad 1/5信号通路 .

相似化合物的比较

类似化合物

四苯-5,12-二酮: 另一种具有抗癌潜力的化合物,以其与DNA的相互作用而闻名.

嘧啶-2,4-二酮: 表现出对P53蛋白的显着抑制作用.

独特性

“A01”在对Smurf1 E3泛素连接酶的高亲和力和增强骨形态发生蛋白信号传导的能力方面是独一无二的。 这使其有别于可能靶向不同蛋白质或通路的其他类似化合物 .

生物活性

Smurf1-IN-A01, commonly referred to as A01, is a selective inhibitor of the E3 ubiquitin ligase Smurf1 (Smad ubiquitination regulatory factor 1). This compound has garnered attention due to its role in enhancing bone morphogenetic protein (BMP) signaling and its potential therapeutic applications in various biological contexts.

Overview of Smurf1

Smurf1 is a HECT-type E3 ubiquitin ligase that plays a critical role in regulating several biological pathways, including the BMP and TGF-β signaling pathways. By mediating the ubiquitination and subsequent degradation of Smad proteins, Smurf1 negatively regulates these pathways, impacting processes such as bone formation, embryonic development, and tumorigenesis .

A01 has been characterized as a high-affinity inhibitor of Smurf1, with a dissociation constant () of 3.7 nM . The compound functions by disrupting the interaction between Smurf1 and its substrates, particularly Smad1 and Smad5. This inhibition leads to increased levels of these proteins, thereby enhancing BMP signaling activity. In vitro studies have demonstrated that A01 can potentiate BMP-2-induced osteoblastic activity in cell lines such as C2C12 myoblasts and MC3T3-E1 osteoblast precursors .

Biological Activity Data

The following table summarizes key biological activities associated with A01:

Case Study 1: Osteoblast Differentiation

In a study investigating the effects of A01 on osteoblast differentiation, researchers found that treatment with A01 significantly increased ALP activity and promoted mineralization in MC3T3-E1 cells. The results indicated that A01 enhances BMP signaling by stabilizing Smad proteins, leading to improved osteogenic differentiation .

Case Study 2: Retinal Protection

A recent investigation explored the potential neuroprotective effects of A01 in models of retinal injury. Administering A01 into the vitreous cavity resulted in reduced retinal damage and inflammation, suggesting that inhibiting Smurf1 may offer therapeutic benefits in acute retinal injuries .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of A01:

- Enhanced BMP Responsiveness : A01 treatment leads to increased expression of downstream BMP target genes, confirming its role in promoting BMP signaling pathways .

- Ubiquitination Assays : In vivo studies demonstrated that A01 significantly inhibits the ubiquitination of Smad1/5 under BMP stimulation, further supporting its mechanism as a Smurf1 inhibitor .

- Age-Related Bone Health : Studies indicate that targeting Smurf1 with compounds like A01 may counteract age-related decreases in bone mass by enhancing BMP signaling responsiveness .

属性

IUPAC Name |

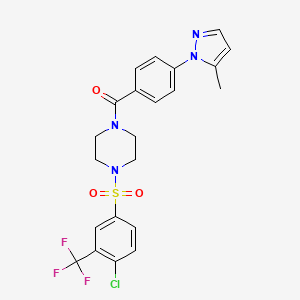

[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。